8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich tricyclic system featuring a fused heterocyclic core with two distinct aryl substituents. Its structure combines a heptazatricyclic framework (seven nitrogen atoms) with methoxy and hydroxy groups at specific positions on the phenyl rings.
Properties
Molecular Formula |
C20H17N7O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O4/c1-30-12-5-3-4-10(8-12)16-15-17(19(29)23-22-16)21-20-24-25-26-27(20)18(15)11-6-7-13(28)14(9-11)31-2/h3-9,18,28H,1-2H3,(H,23,29)(H,21,24,26) |
InChI Key |
SLQVADMSOGOABN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of methoxy and hydroxyl groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that related compounds can downregulate the expression of TNF-alpha and IL-6, which are pivotal in inflammatory responses.
Anticancer Activity
Preliminary studies suggest that this compound could exhibit anticancer properties by inducing apoptosis in cancer cells. Its structural analogs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Metabolic Effects
Research has highlighted the potential of this compound in improving metabolic disorders. For instance, it may enhance insulin sensitivity and regulate lipid metabolism, making it a candidate for further studies in obesity and type 2 diabetes management.
Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2020) investigated the antioxidant properties of similar compounds derived from natural sources. The findings indicated that these compounds significantly reduced oxidative stress markers in vitro and in vivo models.
Study 2: Anti-inflammatory Mechanisms
In a study published by Lee et al. (2021), the anti-inflammatory effects were evaluated using mouse models of inflammation. The results demonstrated a marked decrease in inflammatory markers following treatment with compounds structurally related to our target compound.
Study 3: Anticancer Efficacy
A notable study by Kim et al. (2022) focused on the anticancer potential of methoxyphenolic compounds. The results revealed that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | Zhang et al., 2020 |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | Lee et al., 2021 |
| Anticancer | Induction of apoptosis | Kim et al., 2022 |
| Metabolic Regulation | Enhancement of insulin sensitivity | Additional studies needed |
Comparison with Similar Compounds
Structural Analogues
10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f)
- Key Features: Contains a bis-triazolo-benzotriazinone core with trifluoromethyl and methoxy substituents. Melting point: 207–209°C, synthesized via reaction with 4-trifluoromethylphenyl isocyanate . Spectroscopic data (IR, $^1$H-NMR, $^1{13}$C-NMR) confirm regioselectivity and structural integrity.
- Comparison :
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Key Features :
- Both compounds feature methoxy-substituted aryl groups, suggesting shared synthetic strategies for aryl coupling .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
